molecular formula C14H13BrN2O2S B305604 5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone

5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone

Cat. No. B305604
M. Wt: 353.24 g/mol
InChI Key: IZLOTNBSYKUULL-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BRM-2, and it belongs to the class of imidazolidinone derivatives. The unique chemical structure of BRM-2 makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of BRM-2 is not fully understood. However, it is believed that BRM-2 exerts its therapeutic effects by targeting specific molecular pathways. For example, BRM-2 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and physiological effects:
BRM-2 has been shown to have various biochemical and physiological effects. For example, BRM-2 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer cell growth. BRM-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BRM-2 in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug development. However, one limitation of using BRM-2 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BRM-2. One direction is to investigate the potential therapeutic applications of BRM-2 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to investigate the mechanism of action of BRM-2 in more detail, which could lead to the development of more effective drugs based on BRM-2. Additionally, further research is needed to optimize the synthesis method of BRM-2 to improve its solubility and bioavailability.

Synthesis Methods

BRM-2 can be synthesized using a multi-step process, which involves the reaction of 5-bromo-2-methoxybenzaldehyde with cyclopropylamine to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the imidazolidinone ring. The final product is obtained by cyclization of the thioxo group with iodine.

Scientific Research Applications

BRM-2 has shown potential therapeutic applications in various scientific research studies. One such study investigated the effect of BRM-2 on the growth of cancer cells. The study found that BRM-2 inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study investigated the effect of BRM-2 on inflammation. The study found that BRM-2 reduced inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H13BrN2O2S/c1-19-12-5-2-9(15)6-8(12)7-11-13(18)17(10-3-4-10)14(20)16-11/h2,5-7,10H,3-4H2,1H3,(H,16,20)/b11-7-

InChI Key

IZLOTNBSYKUULL-XFFZJAGNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2)C3CC3

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)C3CC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)C3CC3

Origin of Product

United States

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